molecular formula Gd2In5 B14340373 CID 71331885 CAS No. 98148-90-4

CID 71331885

Cat. No.: B14340373
CAS No.: 98148-90-4
M. Wt: 888.6 g/mol
InChI Key: HQWKFZXWCXDZGL-UHFFFAOYSA-N
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Description

CID 71331885 is a chemical compound registered in the PubChem database. However, none of the provided evidence sources contain specific structural, synthetic, or pharmacological data about this compound. Typically, PubChem entries include molecular formulas, structural diagrams, physicochemical properties (e.g., solubility, molecular weight), and biological activity profiles. For example, similar compounds like CID 6167 (colchicine) and CID 10153267 (3-O-caffeoyl betulin) are characterized by their aromatic rings, functional groups, and bioactivity . Without direct evidence, this compound’s properties remain undefined in this analysis.

Properties

CAS No.

98148-90-4

Molecular Formula

Gd2In5

Molecular Weight

888.6 g/mol

InChI

InChI=1S/2Gd.5In

InChI Key

HQWKFZXWCXDZGL-UHFFFAOYSA-N

Canonical SMILES

[In].[In].[In].[In].[In].[Gd].[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71331885 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are tailored to the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 71331885 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups or chemical properties.

Scientific Research Applications

CID 71331885 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes and the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 71331885 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71331885 lacks explicit data, a framework for comparing it with analogous compounds can be extrapolated from methodologies in the evidence. Below is a hypothetical comparison table based on structural and functional features observed in related molecules:

Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds

Property This compound (Hypothetical) CID 6167 (Colchicine) CID 10153267 (3-O-Caffeoyl Betulin) CID 7254-19-5 (C9H6BrNO2)
Molecular Formula Undefined C22H25NO6 C35H52O5 C9H6BrNO2
Molecular Weight Undefined 399.44 g/mol 552.78 g/mol 240.05 g/mol
Key Functional Groups N/A Tropolone ring, methoxy Caffeoyl ester, triterpene core Bromoindole, carboxylic acid
Bioactivity N/A Microtubule inhibition Antiviral, anti-inflammatory Enzyme inhibition (CYP1A2)
Solubility N/A Low (organic solvents) Moderate (DMSO) 0.052 mg/ml (aqueous)

Key Observations

Structural Complexity : Compounds like colchicine (CID 6167) and 3-O-caffeoyl betulin (CID 10153267) exhibit complex fused-ring systems and esterified side chains, which are critical for their bioactivity . If this compound shares similar motifs, it may target analogous pathways.

Enzyme Interactions : Brominated compounds such as CID 7254-19-5 show specificity for CYP enzymes . If this compound contains halogens, it might exhibit similar inhibitory effects.

Synthetic Accessibility : Derivatives like CID 1761-61-1 (C7H5BrO2) are synthesized via green chemistry methods using recyclable catalysts . This compound’s synthesis could follow comparable protocols if functional groups permit.

Research Findings and Limitations

  • For example, studies on oscillatoxin derivatives (CIDs 101283546, 185389) and betulin analogs (CID 10153267) highlight structural diversity but omit the target compound .
  • Methodological Gaps : Comparative analyses typically rely on spectral data (e.g., GC-MS, NMR) and computational modeling (e.g., molecular docking), as seen in CID 46907796’s study . Without such data for this compound, hypotheses remain unvalidated.

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